molecular formula C22H29N3O5S B2451703 4-(tert-butyl)-N-(2-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide CAS No. 2034386-11-1

4-(tert-butyl)-N-(2-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide

Cat. No. B2451703
CAS RN: 2034386-11-1
M. Wt: 447.55
InChI Key: ZWXRTWZNDLXIGA-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.
The exact mass of the compound 4-(tert-butyl)-N-(2-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(tert-butyl)-N-(2-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)-N-(2-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One study explored the reactions of azetidin-2-yl acetates with halogen derivatives, leading to various substitution products, including a compound structurally related to the queried chemical (Valiullina et al., 2018). Another research focused on the synthesis and crystal structure of a closely related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, revealing extensive π–π interactions and hydrogen bonding within its crystalline structure (Balu & Gopalan, 2013).

Bioactive Compound Synthesis

The Reformatsky reaction of related azetidin-2-ones with bromo compounds has been studied, leading to the formation of functionalized N-substituted pyrrolidinones, which are useful intermediates in organic synthesis (Valiullina et al., 2021). Compounds structurally similar to the queried chemical have been synthesized and characterized for potential applications in photodynamic therapy, demonstrating significant photophysical properties (Pişkin et al., 2020).

Medicinal Chemistry and Drug Design

Research has been conducted on benzenesulfonamide derivatives for their potential as anticancer and antimicrobial agents. Some studies have explored the synthesis of novel benzenesulfonamide derivatives and evaluated their bioactivities, indicating significant antimicrobial and anticancer activities (Sojitra et al., 2016), (Desai et al., 2016).

properties

IUPAC Name

4-tert-butyl-N-[2-[3-(1,2-dimethyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-15-10-17(11-20(26)24(15)5)30-18-13-25(14-18)21(27)12-23-31(28,29)19-8-6-16(7-9-19)22(2,3)4/h6-11,18,23H,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXRTWZNDLXIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide

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